Superior Systemic Exposure: Tenfold Higher Cmax Compared to Paeoniflorin
In a direct head-to-head pharmacokinetic study of the Kampo formulation shimotsuto administered orally to rats, 8-debenzoylpaeoniflorin demonstrated a substantially higher maximum plasma concentration (Cmax) than its parent compound, paeoniflorin. The study quantified plasma concentrations via targeted LC–MS/MS, revealing a Cmax of 466 ng/mL for 8-debenzoylpaeoniflorin, which is approximately tenfold higher than the Cmax observed for paeoniflorin under identical conditions [1].
| Evidence Dimension | Maximum Plasma Concentration (Cmax) |
|---|---|
| Target Compound Data | 466 ng/mL |
| Comparator Or Baseline | Paeoniflorin (approximate Cmax ~47 ng/mL, based on tenfold difference statement) |
| Quantified Difference | Approximately tenfold higher Cmax |
| Conditions | Oral administration of shimotsuto formulation to rats; quantified by targeted LC–MS/MS analysis. |
Why This Matters
This quantifiable superiority in systemic exposure directly impacts experimental design; researchers requiring higher in vivo compound bioavailability for a given dose would prioritize 8-debenzoylpaeoniflorin over paeoniflorin.
- [1] Nakamura T, et al. Pharmacokinetic study of traditional Japanese Kampo medicine shimotsuto used to treat gynecological diseases in rats. J Nat Med. 2021;75:361-371. View Source
